molecular formula C8H7N3O2 B187038 1-Methyl-5-nitro-1H-indazole CAS No. 5228-49-9

1-Methyl-5-nitro-1H-indazole

Cat. No.: B187038
CAS No.: 5228-49-9
M. Wt: 177.16 g/mol
InChI Key: JHPMRMBDPINHAV-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-1H-indazole is a heterocyclic compound with the molecular formula C8H7N3O2 It belongs to the indazole family, which is characterized by a fused benzene and pyrazole ring system

Mechanism of Action

Target of Action

1-Methyl-5-nitro-1H-indazole primarily targets the nitric oxide synthase from bovine brain . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Mode of Action

The compound inhibits the formation of citrulline, a byproduct of the nitric oxide synthase reaction

Biochemical Pathways

The inhibition of nitric oxide synthase by this compound affects the nitric oxide signaling pathway . Nitric oxide is a critical regulator of various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, the inhibition of its production can have significant downstream effects.

Pharmacokinetics

Like many other indazole derivatives, it is likely to be well-absorbed and distributed throughout the body due to its small size and lipophilic nature .

Result of Action

The primary result of the action of this compound is the inhibition of nitric oxide production. This can lead to a decrease in vasodilation, immune response, and neurotransmission, depending on the specific tissues where the compound is active .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other substances that bind to nitric oxide synthase could affect the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitro-1H-indazole can be synthesized through various methods. One common approach involves the nitration of 1-methylindazole. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the 5-position of the indazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be tailored to enhance the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-nitro-1H-indazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

    Reduction: 1-Methyl-5-amino-1H-indazole.

    Substitution: Various substituted indazoles depending on the nucleophile used.

    Oxidation: 1-Carboxy-5-nitro-1H-indazole.

Scientific Research Applications

1-Methyl-5-nitro-1H-indazole has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds. Derivatives of this compound have shown potential as anti-inflammatory, anticancer, and antimicrobial agents.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.

    Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Comparison with Similar Compounds

    1-Methyl-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical transformations.

    5-Nitro-1H-indazole: Lacks the methyl group, which can influence its solubility and reactivity.

    1-Methyl-3-nitro-1H-indazole: The nitro group is positioned differently, affecting its electronic properties and reactivity.

Uniqueness: 1-Methyl-5-nitro-1H-indazole is unique due to the specific positioning of the nitro and methyl groups, which confer distinct electronic and steric properties. This unique structure allows for selective interactions in chemical reactions and biological systems, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-methyl-5-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-8-3-2-7(11(12)13)4-6(8)5-9-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPMRMBDPINHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299624
Record name 1-Methyl-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299624
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5228-49-9
Record name 1-Methyl-5-nitroindazole
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Record name NSC 131656
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Record name 5228-49-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131656
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Record name 1-Methyl-5-nitro-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaH (1.47 g, 36.8 mmol) was added to THF (40 mL) at 0° C. Separately, 5-nitroindazole (5.0 g, 30.6 mmol) was dissolved in THF (30 mL), and the mixed solution was slowly added to the prepared solution. Iodomethane (2.1 mL, 33.7 mmol) was added to the reaction solution at the same temperature, followed by stirring for 3 hours at room temperature. The reaction solution was concentrated under reduced pressure, and added with water and ethyl acetate. The reaction mixture was added with distilled water for quenching, diluted with ethyl acetate, and washed with distilled water. The organic layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The concentrated compound (1-methyl added (Rf=0.3), 2-methyl added (Rf=0.1)) was purified using silica gel chromatography (ethyl acetate:hexane=1:1 (v/v)) to obtain the title compound (Rf=0.3, 2.29 g, 42%).
Name
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is interesting about the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole?

A1: The crystal structure reveals that the molecule is largely planar, with minimal deviations from the mean plane of the indazole system []. Interestingly, two molecules of 3-chloro-1-methyl-5-nitro-1H-indazole interact to form a dimer, stabilized by a close contact between a nitro-oxygen atom of one molecule and the chlorine atom of another []. This interaction, shorter than the sum of their van der Waals radii, suggests a specific attraction between these atoms.

Q2: Could the structural information from 3-chloro-1-methyl-5-nitro-1H-indazole be useful for understanding other compounds?

A2: Absolutely. Understanding the structural features and interactions present in 3-chloro-1-methyl-5-nitro-1H-indazole can provide valuable insights for researchers exploring the broader class of indazole compounds, including 1-methyl-5-nitro-1H-indazole. For instance, the observed planar structure and the dimer formation through specific atom interactions could be relevant for predicting the properties and potential interactions of similar molecules. Additionally, this structural information can be beneficial for developing quantitative structure-activity relationship (QSAR) models [], which are essential tools in drug discovery for predicting the biological activity of novel compounds based on their structure.

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